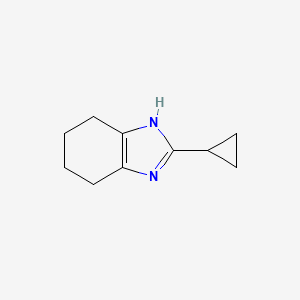
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole
Descripción general
Descripción
2-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic aromatic compound that is used in various scientific and medical applications. It is a member of the benzimidazole family, and is known for its ability to interact with both nucleic acids and proteins. This compound can be synthesized using a variety of methods, including Grignard reactions and the Diels-Alder reaction. It has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives have been studied for their potential in treating cancer. They can cause cell death in leukemic cells at micromolar concentrations . The specific compound 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole could be explored for its efficacy against different cancer cell lines, considering its structural similarity to other benzimidazoles with known anticancer properties.
Immunomodulatory Effects
Studies have revealed benzimidazole derivatives as potential immunomodulatory agents. For instance, a benzimidazole derivative named BMT-1 was shown to inhibit the activity of H+/K±ATPases from activated T cells, which could lead to intracellular acidification and inhibition of T cell proliferation . This suggests that 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole may have similar applications in modulating immune responses.
Antiviral and Anti-HIV Properties
Benzimidazoles have been identified with nanomolar activity against respiratory syncytial virus and have been explored for their inhibitory activity against casein kinases, which are implicated in viral replication . The compound could be researched for its potential antiviral effects, particularly against HIV, given the structural isosterism with nucleotides that allows easy interaction with biopolymers.
Antiprotozoal and Antimicrobial Effects
Benzimidazole compounds have shown activity against protozoal infections and have been synthesized for their antibacterial properties . The cyclopropyl group in 2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole might enhance these properties, making it a candidate for developing new antiprotozoal and antimicrobial agents.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes like h+/k±atpases .
Mode of Action
It is known that benzimidazole derivatives can inhibit the activity of h+/k±atpases, leading to intracellular acidification .
Biochemical Pathways
The inhibition of h+/k±atpases can potentially affect various cellular processes, including cell proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The inhibition of h+/k±atpases by benzimidazole derivatives can lead to intracellular acidification, potentially inhibiting cell proliferation .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Propiedades
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHODIAFHMKECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



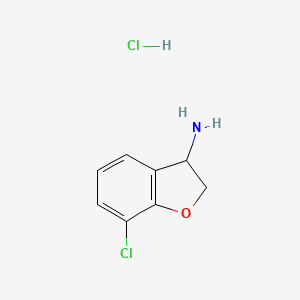
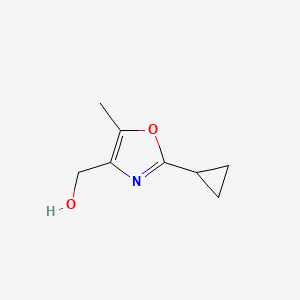

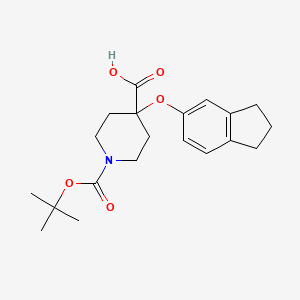
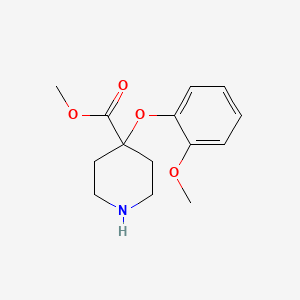
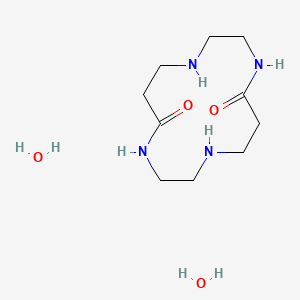
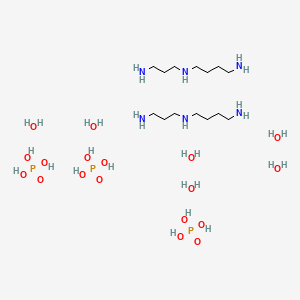




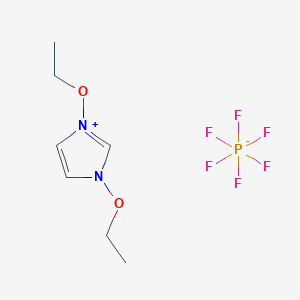
![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)